N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide
Description
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide is a chemical compound with a complex structure that includes a cyano group, a thioether linkage, and a fluorobenzamide moiety
Properties
IUPAC Name |
N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c1-14-2-9-19(10-3-14)26-20-11-8-18(12-16(20)13-23)24-21(25)15-4-6-17(22)7-5-15/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMCLQNRPDARBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, can vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide include other cyanoacetamide derivatives and thioether-containing compounds. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties
Biological Activity
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]-4-fluorobenzamide
- Molecular Formula : C21H15FN2OS
- CAS Number : 306980-42-7
The presence of a cyano group, thioether linkage, and fluorobenzamide moiety contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, potentially affecting pathways related to cancer proliferation and survival.
- Receptor Modulation : The compound can interact with various receptors, leading to alterations in signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are critical for tumor growth:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to decreased levels of tetrahydrofolate, essential for DNA synthesis, thereby limiting cancer cell proliferation .
Case Studies
- Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analyses indicated an increase in apoptotic cells post-treatment.
- Animal Model Studies : In vivo studies using xenograft models have shown that administration of the compound significantly reduced tumor size compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-(4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole) | Both are benzamide derivatives | Stronger RET kinase inhibition |
| N-(2-Aminophenyl)acetamide | Both contain amide functional group | Different substituents lead to varied biological activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide, and how can purity be ensured?
- The compound is synthesized via nucleophilic substitution between 4-fluorobenzoyl chloride and 3-cyano-4-[(4-methylphenyl)sulfanyl]aniline. A base like triethylamine is critical to neutralize HCl byproducts and drive the reaction. Anhydrous conditions (e.g., dichloromethane) prevent hydrolysis of the acyl chloride. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), validated by HPLC or TLC .
Q. Which analytical techniques are most effective for characterizing the molecular structure and confirming substituent positions?
- 1H/13C NMR identifies aromatic protons and confirms substitution patterns (e.g., fluorobenzamide protons at δ 7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (C20H14FN2OS). X-ray crystallography (using SHELX programs) resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity studies .
Q. How can researchers design preliminary biological assays to evaluate the compound’s activity?
- Use in vitro cell viability assays (e.g., MTT on cancer cell lines) to assess cytotoxicity. For target engagement, employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to proteins like kinases or receptors. Dose-response curves (IC50/EC50) and selectivity panels against related targets help prioritize further studies .
Advanced Research Questions
Q. What strategies optimize reaction yields when scaling up synthesis?
- Systematic variation of solvents (DMF vs. THF), temperatures (25–60°C), and stoichiometric ratios (1:1.2 acyl chloride:aniline) can enhance yields. Catalytic additives (e.g., DMAP) may accelerate acylation. Kinetic studies (via in situ IR) identify rate-limiting steps, while DOE (Design of Experiments) models multi-factor interactions .
Q. How can structure-activity relationship (SAR) studies be structured to improve potency and selectivity?
- Synthesize analogs with modified substituents: replace the 4-methylphenylsulfanyl group with bulkier arylthioethers or polar groups (e.g., sulfonyl). Test analogs in parallel against primary and off-targets. Molecular docking (AutoDock Vina) predicts binding modes, guiding rational design. Correlate logP (lipophilicity) with cellular permeability using Caco-2 assays .
Q. How should contradictory data in target binding assays be resolved?
- Orthogonal methods validate binding: compare SPR (real-time kinetics) with isothermal titration calorimetry (ITC, thermodynamic data). If discrepancies persist, use cryo-EM or co-crystallization to visualize ligand-target interactions. Contradictions may arise from assay conditions (buffer pH, ionic strength) or protein conformational states .
Q. What computational approaches predict the compound’s interaction with novel biological targets?
- Molecular dynamics simulations (AMBER/GROMACS) model binding stability over time. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with the cyano group). Virtual screening against databases like ChEMBL prioritizes unexplored targets (e.g., GPCRs or ion channels) .
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
